Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester
Brand Name: Vulcanchem
CAS No.: 142599-44-8
VCID: VC11002705
InChI: InChI=1S/C15H13NO5/c1-20-14-8-4-12(5-9-14)15(17)21-10-11-2-6-13(7-3-11)16(18)19/h2-9H,10H2,1H3
SMILES: COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C15H13NO5
Molecular Weight: 287.27 g/mol

Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester

CAS No.: 142599-44-8

Cat. No.: VC11002705

Molecular Formula: C15H13NO5

Molecular Weight: 287.27 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester - 142599-44-8

Specification

CAS No. 142599-44-8
Molecular Formula C15H13NO5
Molecular Weight 287.27 g/mol
IUPAC Name (4-nitrophenyl)methyl 4-methoxybenzoate
Standard InChI InChI=1S/C15H13NO5/c1-20-14-8-4-12(5-9-14)15(17)21-10-11-2-6-13(7-3-11)16(18)19/h2-9H,10H2,1H3
Standard InChI Key DCTGPNBSVLWJEY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is (4-nitrophenyl)methyl 4-methoxybenzoate. Alternative designations include 4-nitrobenzyl 4-methoxybenzoate and benzoic acid, 4-methoxy-, (4-nitrophenyl)methyl ester . Its CAS registry number (142599-44-8) ensures unambiguous identification across chemical databases.

Molecular Structure

The molecule consists of two aromatic rings connected via an ester linkage:

  • A 4-methoxybenzoate moiety (methoxy group at the para position of the benzene ring).

  • A 4-nitrobenzyl group (nitro substituent at the para position of the phenyl ring) .
    This arrangement creates a planar geometry with intramolecular electronic effects influencing reactivity.

Synthesis and Manufacturing

Esterification Strategies

The compound is synthesized via acid-catalyzed esterification between 4-methoxybenzoic acid and 4-nitrobenzyl alcohol. A representative protocol involves:

  • Dissolving 4-methoxybenzoic acid (1.0 equiv) in methanol.

  • Adding concentrated sulfuric acid (catalytic) and 4-nitrobenzyl alcohol (1.2 equiv).

  • Refluxing at 65C65^\circ \text{C} for 6–8 hours .

  • Quenching with ice-water, followed by extraction with ethyl acetate and purification via recrystallization .

Yield Optimization

Key factors affecting yield:

  • Molar ratio: Excess alcohol (1.2–1.5 equiv) drives equilibrium toward ester formation.

  • Catalyst choice: Sulfuric acid outperforms Lewis acids in nitro-containing systems due to superior protonation of the carbonyl oxygen .

  • Temperature: Prolonged reflux (>5hr>5 \, \text{hr}) minimizes side reactions like transesterification .

Physicochemical Properties

Thermal Stability

PropertyValueSource
Boiling Point475.4C475.4^\circ \text{C} (est.)
Melting PointNot reported
Flash Point219C219^\circ \text{C}
Density1.309g/cm31.309 \, \text{g/cm}^3

The elevated boiling point reflects strong intermolecular dipole-dipole interactions from polar nitro and ester groups. The absence of a reported melting point suggests the compound may exist as a low-melting solid or viscous liquid at room temperature.

Solubility Profile

  • Polar solvents: Miscible in methanol, ethyl acetate, and DMSO due to hydrogen bonding with ester and nitro moieties .

  • Nonpolar solvents: Limited solubility in hexane or toluene .

Reactivity and Functional Group Transformations

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis: Yields 4-methoxybenzoic acid and 4-nitrobenzyl alcohol.

  • Basic hydrolysis: Produces 4-methoxybenzoate salts and 4-nitrobenzyl alcohol .

Nitro Group Reduction

Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, generating (4-aminophenyl)methyl 4-methoxybenzoate—a potential precursor for azo dyes or pharmaceuticals .

Applications in Scientific Research

Pharmaceutical Intermediate

Structural analogs like 4-coumaric acid methyl ester (CAS 50413-30-4) demonstrate estrogen receptor antagonism , suggesting potential for the title compound in hormone-related cancer research.

Organic Synthesis Building Block

The nitro group facilitates nucleophilic aromatic substitution reactions, enabling the synthesis of:

  • Heterocyclic compounds (e.g., benzimidazoles).

  • Polyfunctional aromatic amines .

ParameterDataSource
GHS SymbolFlame (GHS02)
Hazard StatementH226 (Flammable)
Precautionary MeasuresP210, P233, P240

Exposure Controls

  • Ventilation: Use fume hoods during bulk handling.

  • PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats .

ClassificationCodeDetails
HS Code2916310090"Other benzoic acid esters"
MFN Tariff6.5%General tariff: 30.0%

Market Availability

As of 2025, the compound is available from specialty chemical suppliers at approximately $90–120 per 500 mg, reflecting its niche applications .

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